N-Acetyl-L-phenylalanylglycylglycylglycine
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Overview
Description
N-Acetyl-L-phenylalanylglycylglycylglycine is a synthetic peptide composed of N-acetyl-L-phenylalanine and three glycine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-phenylalanylglycylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of acids or bases.
Oxidation: Oxidative cleavage of the peptide bonds using reagents like hydrogen peroxide.
Substitution: Introducing different functional groups into the peptide chain using specific reagents.
Common Reagents and Conditions
Hydrolysis: Typically performed using HCl or NaOH at elevated temperatures.
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Substitution: Reagents like NBS (N-Bromosuccinimide) for bromination reactions.
Major Products Formed
Hydrolysis: Produces individual amino acids or smaller peptide fragments.
Oxidation: Results in the formation of oxidized peptide fragments.
Substitution: Yields modified peptides with new functional groups.
Scientific Research Applications
N-Acetyl-L-phenylalanylglycylglycylglycine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential as a drug delivery system due to its stability and biocompatibility.
Materials Science: Employed in the development of peptide-based materials with unique properties.
Mechanism of Action
The mechanism of action of N-Acetyl-L-phenylalanylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-phenylalanine: A simpler analog used in peptide synthesis.
N-Acetylglycine: Another acetylated amino acid with different properties.
N-Acetyl-L-cysteine: Known for its antioxidant properties and medical applications.
Properties
CAS No. |
827611-68-7 |
---|---|
Molecular Formula |
C17H22N4O6 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[[2-[[2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C17H22N4O6/c1-11(22)21-13(7-12-5-3-2-4-6-12)17(27)20-9-15(24)18-8-14(23)19-10-16(25)26/h2-6,13H,7-10H2,1H3,(H,18,24)(H,19,23)(H,20,27)(H,21,22)(H,25,26)/t13-/m0/s1 |
InChI Key |
OBLVDLBHAOZHLC-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCC(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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